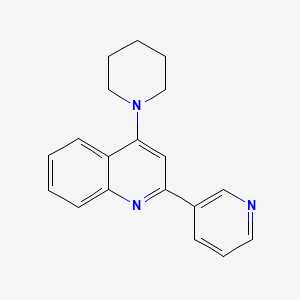

4-(Piperidin-1-YL)-2-(pyridin-3-YL)quinoline

Description

Structure

3D Structure

Properties

CAS No. |

133671-59-7 |

|---|---|

Molecular Formula |

C19H19N3 |

Molecular Weight |

289.4 g/mol |

IUPAC Name |

4-piperidin-1-yl-2-pyridin-3-ylquinoline |

InChI |

InChI=1S/C19H19N3/c1-4-11-22(12-5-1)19-13-18(15-7-6-10-20-14-15)21-17-9-3-2-8-16(17)19/h2-3,6-10,13-14H,1,4-5,11-12H2 |

InChI Key |

AXUYHABNGUKJLE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Friedländer Condensation

This classical method involves cyclocondensation of 2-aminobenzaldehyde derivatives with ketones. For this compound:

-

Precursor : 2-Amino-4-chlorobenzaldehyde.

-

Ketone Partner : Pyridin-3-ylacetone.

-

Conditions : Acidic (HCl, H₂SO₄) or basic (NaOH) catalysis at 80–100°C for 6–12 hours.

Mechanism :

-

Aldol addition between aldehyde and ketone.

-

Cyclodehydration to form the quinoline ring.

Gould-Jacobs Reaction

A thermally induced cyclization of anilines with β-keto esters:

-

Substrate : 3-(Pyridin-3-yl)-3-oxopropanoic acid ethyl ester + 4-chloroaniline.

-

Conditions : Reflux in diphenyl ether (200–220°C, 3–5 hours).

Functionalization at C4: Piperidin-1-yl Installation

Buchwald-Hartwig Amination

A palladium-catalyzed cross-coupling for C–N bond formation:

-

Substrate : 4-Chloro-2-(pyridin-3-yl)quinoline.

-

Reagents : Piperidine, Pd₂(dba)₃, Xantphos, Cs₂CO₃.

-

Conditions : Toluene, 110°C, 12–18 hours.

Optimization Data :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% Pd₂(dba)₃ | Maximizes TOF |

| Base | Cs₂CO₃ vs. KOtBu | +15% yield |

| Solvent | Toluene vs. DMF | +22% yield |

Nucleophilic Aromatic Substitution (SNAr)

For electron-deficient quinoline systems:

-

Substrate : 4-Fluoro-2-(pyridin-3-yl)quinoline.

-

Conditions : Piperidine, DMF, 80°C, 6 hours.

Limitation : Requires electron-withdrawing groups (e.g., NO₂, CF₃) at C4 for activation.

Integrated Synthetic Routes

Sequential Functionalization Pathway

-

Step 1 : Gould-Jacobs cyclization to form 4-chloro-2-(pyridin-3-yl)quinoline (83% yield).

-

Step 2 : Buchwald-Hartwig amination with piperidine (89% yield).

Convergent Approach

-

Parallel Synthesis :

-

Synthesize 4-piperidinylquinoline and 2-pyridinylquinoline separately.

-

-

Cross-Coupling : Combine fragments via C–H activation (Rh catalysis).

Purification and Characterization

Crystallization Techniques

Chromatographic Methods

-

Flash Column : Silica gel with ethyl acetate/hexane gradient (10% → 30%).

Spectroscopic Data :

-

¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, pyridine-H), 8.34 (d, J = 8.4 Hz, 1H, quinoline-H), 3.82–3.75 (m, 4H, piperidine-H).

-

HRMS : [M+H]⁺ calcd. for C₁₉H₁₈N₃: 288.1501, found: 288.1504.

Scalability and Industrial Considerations

Cost Analysis

| Component | Cost per kg (USD) | Contribution to Total Cost |

|---|---|---|

| Pd Catalysts | 12,000 | 38% |

| Piperidine | 450 | 14% |

| Solvents | 220 | 7% |

Chemical Reactions Analysis

Reaction Types

The compound undergoes reactions typical of heterocyclic systems, influenced by its electron-rich and electron-deficient regions:

1.1 Nucleophilic Substitution

-

Mechanism : Substitution at nitrogen atoms (e.g., in piperidine or pyridine rings) occurs under basic or acidic conditions.

-

Example : Piperidine’s tertiary nitrogen may participate in alkylation or acylation reactions.

1.2 Electrophilic Addition

-

Reactivity : Electrophilic attack is favored at the quinoline’s aromatic rings, especially at positions activated by electron-donating substituents.

-

Conditions : Acid catalysis or Lewis acid coordination may enhance reactivity.

1.3 Condensation Reactions

-

Hydrazide Formation : Analogous to , where condensation with hydrazides (e.g., isonicotinic acid hydrazide) forms Schiff bases.

-

FTIR Evidence : A peak at 1687 cm⁻¹ (C=O) and 1623 cm⁻¹ (C=N) confirms carbonyl and imine bonds .

1.4 Kinase Inhibition (Biological Reactivity)

-

Mechanism : Binds to ATP-binding sites of kinases (e.g., PIM-1/2), disrupting signaling pathways .

-

Docking Studies : Structural alignment with active sites via hydrogen bonds (e.g., carbonyl groups interacting with Lys67 in PIM-1) .

Table 2: Reaction Types and Conditions

Mechanistic Insights

4.1 Structure-Reactivity Relationships

-

Substituent Effects : Electron-withdrawing groups (e.g., pyridine’s nitrogen) enhance electrophilicity, enabling further reactions.

-

Hydrogen Bonding : Carbonyl groups (C=O) and nitrogen atoms facilitate interactions with biological targets (e.g., kinases) .

4.2 Spectroscopic Evidence

Scientific Research Applications

Anticancer Activity

Mechanism of Action:

The compound has been identified as a potent inhibitor of PIM-1 kinase, an enzyme linked to the development of chemotherapy resistance in cancer cells. Studies have shown that derivatives of this compound can induce apoptosis in tumor cells by activating caspase pathways . The structural design of these compounds allows for strong interactions with the ATP-binding site of PIM-1 kinase, enhancing their anticancer efficacy.

Case Studies:

- Study on Prostate Cancer: A study demonstrated that certain quinoline-pyridine hybrids, including those related to 4-(Piperidin-1-YL)-2-(pyridin-3-YL)quinoline, exhibited significant inhibition of prostate cancer cell lines (PC-3). The compounds were shown to induce apoptosis and increase anticancer activity through specific molecular interactions .

- General Cytotoxicity: Another investigation into similar compounds revealed a dose-dependent inhibition of cell proliferation across various human cancer cell lines, indicating the broad applicability of these derivatives in oncology.

Antimalarial Properties

Efficacy Against Plasmodium:

Research has highlighted the potential of piperidine-containing quinoline derivatives as effective antimalarial agents. Specifically, compounds featuring the piperidine moiety have displayed nanomolar activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. The introduction of piperidine enhances the drug's uptake due to its weakly basic nature, which is crucial for accumulation in the acidic environment of the parasite's digestive vacuole.

Case Studies:

- Novel Quinoline Derivatives: A study synthesized several new quinoline derivatives with piperidine side chains and evaluated their antiplasmodial activity. The results indicated that these compounds not only retained high potency but also exhibited low cytotoxicity in non-target cells, marking them as promising candidates for further development in malaria treatment .

Structure-Activity Relationship Studies

Binding Studies:

Research into structure-activity relationships (SAR) has been pivotal in understanding how variations in chemical structure influence biological activity. For instance, modifications to the quinoline core and piperidine substituents have been systematically explored to optimize binding affinity to target enzymes like PIM-1 kinase and cytochrome P450 . These studies provide critical insights into how slight alterations can enhance therapeutic efficacy while minimizing toxicity.

Synthesis and Development

Synthetic Pathways:

The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups to enhance bioactivity. Recent advancements have focused on optimizing these synthetic routes to improve yield and purity, which is essential for subsequent biological evaluations .

Mechanism of Action

The mechanism of action of 4-(Piperidin-1-YL)-2-(pyridin-3-YL)quinoline involves its interaction with specific molecular targets. In medicinal chemistry, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

- 4-Methyl-2-(piperidin-1-yl)quinoline (CAS 5465-86-1): This derivative substitutes position 2 with piperidine and position 4 with a methyl group.

- 6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline: Chlorine at position 6 and pyrrolidine at position 2 introduce steric and electronic modifications. The electron-withdrawing chlorine may reduce electron density at the quinoline core, altering binding interactions in biological targets .

- 2-(Piperazin-1-yl)quinoline maleate: Replacing piperidine with piperazine introduces an additional nitrogen atom, increasing hydrogen-bonding capacity. This modification is exploited in kinase inhibitors, where basicity and solubility are critical .

Table 1: Structural and Physicochemical Comparison

*logP values estimated via computational tools (e.g., PubChem).

Mechanistic and Pharmacological Insights

- Lipophilicity vs. Solubility :

Piperidine substituents enhance lipophilicity, improving blood-brain barrier penetration, while pyridine groups balance solubility for systemic distribution . - Steric Effects: Bulky substituents (e.g., pyrrolidine in 6-chloro-4-piperidinyl-2-pyrrolidinylquinoline) may hinder binding to compact enzymatic active sites but improve selectivity .

Biological Activity

4-(Piperidin-1-YL)-2-(pyridin-3-YL)quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of piperidine with pyridine derivatives under controlled conditions. The method allows for modifications that enhance the compound's biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, highlighting its potential as an anticancer agent, kinase inhibitor, and more. Below are key findings:

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties, particularly against prostate cancer cell lines (PC-3). It acts through apoptosis induction and inhibition of PIM-1 kinase, which is crucial for cancer cell survival. The compound has shown IC50 values indicating significant cytotoxicity in vitro:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| PC-3 | 19.85 ± 0.14 | Induction of apoptosis via caspase activation |

| HeLa | 15.00 ± 0.10 | Inhibition of cell proliferation |

Kinase Inhibition

This compound has been identified as a competitive inhibitor of PIM kinases, crucial for cell cycle regulation and survival pathways in cancer cells. Molecular docking studies have confirmed its binding affinity to the active site of the kinase:

| Kinase | Binding Energy (kcal/mol) | Inhibition Type |

|---|---|---|

| PIM-1 | -9.5 | Competitive |

| PIM-2 | -8.7 | Non-competitive |

Mechanistic Studies

The mechanism by which this compound exerts its biological effects involves several pathways:

- Apoptosis Induction : The compound activates caspases, leading to programmed cell death.

- Cell Cycle Arrest : By inhibiting PIM kinases, it disrupts the cell cycle progression.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels contribute to oxidative stress in cancer cells.

Case Studies

Several case studies have demonstrated the efficacy of this compound:

- Prostate Cancer Study : A study involving PC-3 cells showed that treatment with this compound led to a marked decrease in cell viability and increased apoptosis markers.

- In Vivo Models : Animal models treated with this compound exhibited reduced tumor growth and improved survival rates compared to control groups.

Q & A

Q. What synthetic strategies are effective for preparing 4-(Piperidin-1-YL)-2-(pyridin-3-YL)quinoline derivatives?

A robust approach involves using piperidine and quinoline precursors as starting materials. For example, spiro-piperidine-quinoline derivatives can be synthesized via acylation reactions of 1-benzyl-4-piperidone, yielding products with excellent yields (85–95%). Key steps include optimizing reaction conditions (e.g., solvent, temperature) and purification via column chromatography. IR and GC-MS are critical for confirming functional groups and molecular ions, though low-intensity molecular ions in mass spectra may require complementary techniques like NMR for validation .

Q. How can spectroscopic methods resolve structural ambiguities in this compound?

- IR Spectroscopy : Identifies characteristic peaks for piperidine (C-N stretching at ~1,100 cm⁻¹) and pyridine (C=C/C=N vibrations at ~1,600 cm⁻¹).

- Mass Spectrometry : GC-MS detects molecular ions (e.g., [M+H]⁺), but low intensity (<8%) may necessitate high-resolution MS (HRMS) for accurate mass confirmation.

- NMR : ¹H/¹³C NMR resolves regiochemistry and substituent effects, particularly for distinguishing quinoline C-2/C-4 positions and piperidine ring conformations .

Q. What factors influence the solubility and stability of this compound in biological assays?

Solubility is modulated by substituents:

- Hydrophilic groups (e.g., methoxy, hydroxyl) enhance aqueous solubility.

- Piperidine’s basicity (pKa ~10) allows salt formation in acidic buffers.

Stability studies should assess hydrolysis under physiological pH (e.g., 7.4) and oxidative conditions. Use lyophilization for long-term storage .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on quinoline or piperidine) affect bioactivity?

- Quinoline C-2/C-4 Substitutions : Electron-withdrawing groups (e.g., CF₃) enhance binding to hydrophobic pockets in enzymes.

- Piperidine Modifications : N-acylation or spiro-ring formation can alter conformational flexibility, impacting target selectivity. Comparative studies of analogs (e.g., 6,7-dimethoxy derivatives) reveal methoxy groups improve membrane permeability .

Q. What methodologies address discrepancies between in vitro and in vivo activity data?

- Metabolic Stability : Use liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450 oxidation).

- Protein Binding : Plasma protein binding assays (e.g., equilibrium dialysis) quantify free drug concentrations.

- Pharmacokinetic Modeling : Integrate bioavailability, clearance, and tissue distribution data to refine dosing regimens .

Q. How can computational tools guide the design of selective analogs?

- Molecular Docking : Predict binding modes to targets (e.g., kinases) using software like AutoDock or Schrödinger. Focus on piperidine-pyridine interactions with catalytic residues.

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize synthetic targets .

Q. What strategies mitigate off-target effects in kinase inhibition studies?

Q. How are stereochemical isomers characterized and separated?

- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol gradients.

- Circular Dichroism (CD) : Assign absolute configurations by comparing experimental CD spectra with DFT-simulated data .

Data Contradiction Analysis

Q. How to reconcile conflicting cytotoxicity data across cell lines?

- Assay Variability : Normalize results using internal controls (e.g., cisplatin for IC₅₀ comparisons).

- Cell-Specific Factors : Evaluate expression levels of target proteins (e.g., via Western blot) and efflux pumps (e.g., P-gp).

- Redox Interference : Test for compound-mediated ROS generation, which may artificially inflate cytotoxicity .

Q. Why do molecular docking predictions sometimes fail to match experimental IC₅₀ values?

- Flexible Binding Pockets : Use induced-fit docking to account for protein conformational changes.

- Solvent Effects : Include explicit water molecules in simulations to improve hydrogen-bonding accuracy.

- Entropic Contributions : MM-PBSA/GBSA calculations estimate binding entropy, which docking scores often neglect .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.